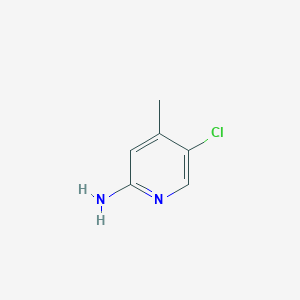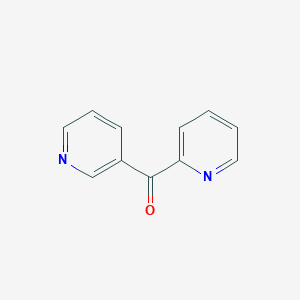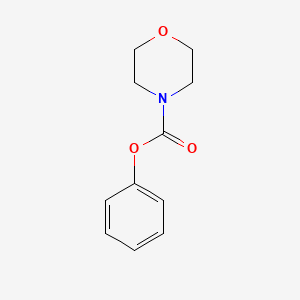
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole is a compound that belongs to the class of azoles, which are heterocyclic compounds containing nitrogen atoms. This particular compound features both a pyrazole and a tetrazole ring, which are connected through a bromine-substituted phenyl group. The presence of these azole rings suggests that the compound could exhibit interesting electronic, vibrational, and chemical properties, making it a potential candidate for various applications in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles has been achieved through a [3 + 2] cycloaddition reaction starting from 1-aryl-1H-pyrazole-4-carbonitriles, sodium azide, and ammonium chloride in dimethylformamide (DMF) solvent, yielding good product percentages . This method could potentially be adapted for the synthesis of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole has been studied using various spectroscopic techniques and theoretical calculations. For instance, vibrational frequencies and molecular geometries have been investigated using Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and density functional theory (DFT) calculations . These studies provide insights into the bonding features and the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization, as evidenced by natural bonding orbital (NBO) analysis .
Chemical Reactions Analysis
While specific chemical reactions of 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole are not detailed in the provided papers, the reactivity of azole compounds can be inferred. Pyrazoles and tetrazoles are known to participate in various chemical reactions due to their multiple nitrogen atoms, which can act as nucleophilic sites. For example, nitration of pyrazole compounds has been reported, although it can be accompanied by oxidation of substituents on the pyrazole ring . The bromine atom in 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole could also serve as a reactive site for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of azole compounds are often characterized by their electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be determined by theoretical calculations like time-dependent DFT (TDDFT) . These properties are crucial for understanding the charge transfer within the molecule. Additionally, the first hyperpolarizability and molecular electrostatic potential (MEP) analyses provide information on the nonlinear optical properties and the distribution of electronic charge across the molecule, respectively . The thermal stability of azole derivatives has also been assessed using differential thermal analysis (DTA), which is important for applications that require materials to withstand high temperatures .
Wissenschaftliche Forschungsanwendungen
Photophysical and Electronic Properties
Color Tuning in Iridium Complexes : The compound is used in synthesizing iridium complexes, which exhibit a range of redox and emission properties. This includes the potential for color tuning in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).
Novel Organic Dyes for Photonic and Electronic Devices : It is a key component in the synthesis of novel coumarin pyrazoline moieties with tetrazoles. These compounds exhibit unique solvatochromism and fluorescence, making them suitable for use in photonic and electronic devices (Kumbar et al., 2018).
Synthesis and Chemical Reactivity
New 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles Synthesis : This compound is crucial for synthesizing a new series of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles, which have potential applications in various chemical fields (Santos et al., 2012).
Innovative Synthesis Methods : It plays a role in novel synthetic methods for producing derivatives of 5-(pyrazole-1-yl)tetrazoles, enhancing the ease of isolation and purification of these compounds (Stepanova & Stepanov, 2017).
Structural Analysis and Molecular Studies
Crystallographic Analysis : Its derivatives are studied for their crystal structures, providing insights into molecular conformations and interactions. This is critical in the field of crystallography and materials science (Yang et al., 2021).
Molecular Docking and ADME Studies : Compounds containing this moiety have been synthesized and analyzed for antibacterial properties, with additional computational studies including molecular docking and ADME profiling. This is important for the development of new pharmaceuticals (Dhevaraj et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, initial studies would likely focus on fully characterizing its physical and chemical properties, and assessing its reactivity. If it’s intended to be a drug, future research could involve studying its biological activity, optimizing its properties for better efficacy and safety, and eventually conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
5-(4-bromopyrazol-1-yl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHUMSAWKKOLJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C2=NNN=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343448 |
Source


|
| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
CAS RN |
496918-93-5 |
Source


|
| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)

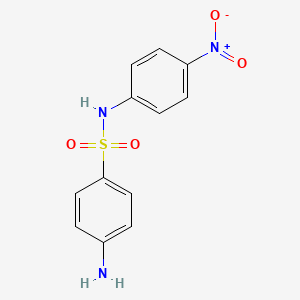
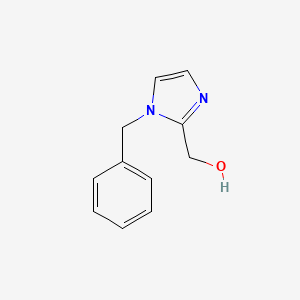

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)


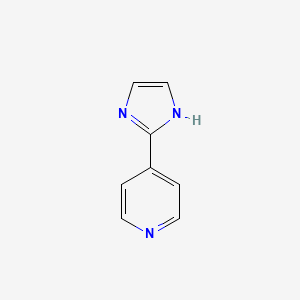
![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)
![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)
